Cas no 61108-69-8 (1,4-oxazepan-3-one)

1,4-oxazepan-3-one 化学的及び物理的性質
名前と識別子
-
- 1,4-oxazepan-3-one
- 1,4-oxazepin-3(2H)-one, tetrahydro-
- [1,4]-OXAZEPAN-3-ONE
- EN300-113498
- SCHEMBL440870
- MFCD00220428
- DTXSID60486043
- YNHIMQYJCDVCEG-UHFFFAOYSA-N
- AS-39438
- DB-189456
- Z1203733065
- [1,4]oxazepan-3-one
- 3-oxacaprolactam
- 61108-69-8
- CS-0037454
- AKOS006354205
- Tetrahydro-1,4-oxazepin-3(2h)-one
-
- MDL: MFCD00220428
- インチ: InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)
- InChIKey: YNHIMQYJCDVCEG-UHFFFAOYSA-N
- ほほえんだ: C1CNC(=O)COC1
計算された属性
- せいみつぶんしりょう: 115.06337
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 92.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33
1,4-oxazepan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D323574-5g |
[1,4]Oxazepan-3-one |
61108-69-8 | 95% | 5g |
$1085 | 2024-08-03 | |
Enamine | EN300-113498-10.0g |
1,4-oxazepan-3-one |
61108-69-8 | 95% | 10g |
$1374.0 | 2023-05-03 | |
Ambeed | A810529-250mg |
1,4-Oxazepan-3-one |
61108-69-8 | 95% | 250mg |
$105.0 | 2025-02-25 | |
Chemenu | CM284169-5g |
1,4-Oxazepan-3-one |
61108-69-8 | 95% | 5g |
$849 | 2021-06-09 | |
Fluorochem | 080156-1g |
1,4]-Oxazepan-3-one |
61108-69-8 | 98% | 1g |
£192.00 | 2022-03-01 | |
eNovation Chemicals LLC | D323574-2g |
[1,4]Oxazepan-3-one |
61108-69-8 | 95% | 2g |
$585 | 2024-08-03 | |
1PlusChem | 1P00IB9U-250mg |
1,4-Oxazepin-3(2H)-one, tetrahydro- |
61108-69-8 | 95% | 250mg |
$76.00 | 2025-02-28 | |
Enamine | EN300-113498-10g |
1,4-oxazepan-3-one |
61108-69-8 | 95% | 10g |
$1374.0 | 2023-10-26 | |
A2B Chem LLC | AI53618-250mg |
1,4-oxazepan-3-one |
61108-69-8 | 95% | 250mg |
$142.00 | 2024-04-19 | |
1PlusChem | 1P00IB9U-100mg |
1,4-Oxazepin-3(2H)-one, tetrahydro- |
61108-69-8 | 95% | 100mg |
$45.00 | 2025-02-28 |
1,4-oxazepan-3-one 関連文献
-
1. Hexahydro-1,4-oxazepinos. Part 2. Unambiguous synthesisGeorge R. Brown,Alan J. Foubister,Brian Wright J. Chem. Soc. Perkin Trans. 1 1987 557
1,4-oxazepan-3-oneに関する追加情報
Recent Advances in the Study of 1,4-Oxazepan-3-one (CAS: 61108-69-8) in Chemical Biology and Pharmaceutical Research
The compound 1,4-oxazepan-3-one (CAS: 61108-69-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a seven-membered ring containing both nitrogen and oxygen atoms, has been explored for its versatility in drug design and synthesis. Recent studies have highlighted its role as a key intermediate in the development of novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders, antimicrobial agents, and anti-inflammatory therapeutics.
One of the most notable advancements in the study of 1,4-oxazepan-3-one is its application in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. Researchers have demonstrated that derivatives of this compound exhibit potent binding affinity to GABAA receptors, which are critical targets for anxiolytic and sedative drugs. A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of 1,4-oxazepan-3-one derivatives to enhance their pharmacokinetic profiles, resulting in improved blood-brain barrier penetration and reduced off-target effects. These findings underscore the compound's potential as a scaffold for next-generation CNS therapeutics.
In addition to its neurological applications, 1,4-oxazepan-3-one has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit broad-spectrum activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics. This discovery opens new avenues for combating antibiotic resistance, a pressing global health challenge.
Another emerging area of research involves the use of 1,4-oxazepan-3-one as a building block for anti-inflammatory agents. A 2024 study in European Journal of Medicinal Chemistry demonstrated that structurally modified versions of the compound can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Notably, these derivatives displayed reduced gastrointestinal toxicity compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives for chronic inflammatory conditions.
The synthetic accessibility of 1,4-oxazepan-3-one has also been a focus of recent research. Innovative catalytic methods, such as asymmetric organocatalysis and transition metal-catalyzed ring expansions, have been developed to produce enantiomerically pure forms of the compound. These methodological advances, detailed in a 2023 Chemical Communications publication, have significantly improved the efficiency and sustainability of 1,4-oxazepan-3-one synthesis, facilitating its broader application in medicinal chemistry campaigns.
Looking forward, the versatility of 1,4-oxazepan-3-one (CAS: 61108-69-8) continues to inspire novel research directions. Current investigations are exploring its potential in targeted protein degradation strategies, particularly in the development of proteolysis-targeting chimeras (PROTACs). Preliminary results suggest that the compound's rigid yet flexible structure may serve as an ideal linker moiety in these bifunctional molecules. As research progresses, 1,4-oxazepan-3-one is poised to remain at the forefront of innovative drug discovery efforts, bridging the gap between synthetic chemistry and biological applications.
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